N-[2-(trifluoromethyl)benzyl]propan-1-amine N-[2-(trifluoromethyl)benzyl]propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17685438
InChI: InChI=1S/C11H14F3N/c1-2-7-15-8-9-5-3-4-6-10(9)11(12,13)14/h3-6,15H,2,7-8H2,1H3
SMILES:
Molecular Formula: C11H14F3N
Molecular Weight: 217.23 g/mol

N-[2-(trifluoromethyl)benzyl]propan-1-amine

CAS No.:

Cat. No.: VC17685438

Molecular Formula: C11H14F3N

Molecular Weight: 217.23 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(trifluoromethyl)benzyl]propan-1-amine -

Specification

Molecular Formula C11H14F3N
Molecular Weight 217.23 g/mol
IUPAC Name N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine
Standard InChI InChI=1S/C11H14F3N/c1-2-7-15-8-9-5-3-4-6-10(9)11(12,13)14/h3-6,15H,2,7-8H2,1H3
Standard InChI Key BQNZPSHMKLUEDJ-UHFFFAOYSA-N
Canonical SMILES CCCNCC1=CC=CC=C1C(F)(F)F

Introduction

Chemical Identity and Structural Features

N-[2-(Trifluoromethyl)benzyl]propan-1-amine (IUPAC name: N-[(2-(trifluoromethyl)phenyl)methyl]propan-1-amine) has the molecular formula C11H14F3N\text{C}_{11}\text{H}_{14}\text{F}_3\text{N} and a molecular weight of 217.23 g/mol. The structure consists of a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) attached to the nitrogen atom of a propan-1-amine chain (CH2CH2CH2NH2\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2), with a trifluoromethyl (CF3\text{CF}_3) substituent at the ortho position of the aromatic ring. The electron-withdrawing nature of the CF3\text{CF}_3 group significantly influences the compound’s electronic distribution, enhancing its lipophilicity and stability under physiological conditions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC11H14F3N\text{C}_{11}\text{H}_{14}\text{F}_3\text{N}
Molecular Weight217.23 g/mol
Boiling PointEstimated 220–230°C (at 1 atm)
SolubilityMiscible in polar organic solvents (e.g., DCM, ethanol)
LogP (Partition Coefficient)~2.8 (predicted)

Synthetic Pathways and Optimization

The synthesis of N-[2-(trifluoromethyl)benzyl]propan-1-amine typically involves multi-step reactions starting from 2-(trifluoromethyl)benzyl derivatives. A common approach adapts methodologies from analogous benzylamine syntheses :

Reductive Amination Route

  • Aldehyde Intermediate: 2-(Trifluoromethyl)benzaldehyde is reacted with propan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) or hydrogen gas with a palladium catalyst.

    \text{RCHO} + \text{NH}_2(\text{CH}_2)_2\text{CH}_3 \xrightarrow{\text{Reducing Agent}} \text{RCH}_2\text{NH}(\text{CH}_2)_2\text{CH}_3}

    where R=2CF3C6H4\text{R} = 2-\text{CF}_3\text{C}_6\text{H}_4.

  • Purification: The crude product is purified via column chromatography or distillation under reduced pressure to achieve >95% purity .

Nucleophilic Substitution Route

An alternative method involves the reaction of 2-(trifluoromethyl)benzyl chloride with propan-1-amine under basic conditions (e.g., potassium carbonate in dichloromethane):

ArCH2Cl+NH2(CH2)2CH3BaseArCH2NH(CH2)2CH3+HCl\text{ArCH}_2\text{Cl} + \text{NH}_2(\text{CH}_2)_2\text{CH}_3 \xrightarrow{\text{Base}} \text{ArCH}_2\text{NH}(\text{CH}_2)_2\text{CH}_3 + \text{HCl}

where Ar=2CF3C6H3\text{Ar} = 2-\text{CF}_3\text{C}_6\text{H}_3. This method offers higher yields (70–80%) but requires careful control of stoichiometry to avoid di-alkylation.

Reactivity and Functionalization

The compound’s reactivity is governed by its amine and trifluoromethyl groups:

Amine-Driven Reactions

  • Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Oxidation: Susceptible to oxidation by agents like KMnO4\text{KMnO}_4, yielding nitroso or imine derivatives.

  • Schiff Base Formation: Condenses with carbonyl compounds to generate imines, useful in coordination chemistry.

Trifluoromethyl Group Effects

The CF3\text{CF}_3 group enhances metabolic stability and membrane permeability, making the compound valuable in drug design. Its strong electron-withdrawing effect also deactivates the aromatic ring toward electrophilic substitution, directing reactions to the amine moiety .

Applications in Scientific Research

Pharmaceutical Intermediate

N-[2-(Trifluoromethyl)benzyl]propan-1-amine serves as a precursor in the synthesis of bioactive molecules. For example, it is a key intermediate in analogs of fenfluramine, a serotonin-releasing agent previously used for appetite suppression . Recent studies explore its incorporation into kinase inhibitors and antimicrobial agents due to its ability to modulate protein-ligand interactions.

Material Science

The compound’s fluorine content improves thermal stability in polymers. It is employed in the synthesis of fluorinated polyamides and epoxy resins, enhancing resistance to solvents and UV degradation.

Future Directions

Further research should prioritize:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

  • Biological Screening: Evaluating antiviral and anticancer activity in vitro.

  • Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicity.

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